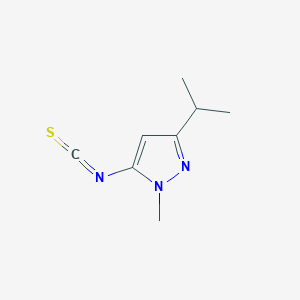![molecular formula C16H10N2 B13907858 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile, also known as 4-cyanostilbene, is an organic compound with the molecular formula C15H11N. It is a derivative of stilbene, characterized by the presence of a cyano group (-CN) attached to the phenyl ring. This compound is known for its applications in various fields, including organic electronics, photochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then subjected to further reactions to introduce the cyano group and the phenylethenyl moiety . Another method involves the use of benzoyl chloride and alkanesulphonamide, followed by a series of reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the cyano group is replaced by other nucleophiles, leading to the formation of different products . Additionally, its photophysical properties make it suitable for applications in organic electronics, where it can participate in electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-2-Phenylethenyl]benzonitrile: Similar structure but lacks the cyano group.
4-[(E)-1-cyano-2-phenylethenyl]benzene: Similar structure but with different substituents on the phenyl ring.
4-[(E)-1-cyano-2-phenylethenyl]thiophene: Contains a thiophene ring instead of a benzene ring.
Uniqueness
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile is unique due to its combination of the cyano group and the phenylethenyl moiety, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Propriétés
Formule moléculaire |
C16H10N2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10- |
Clé InChI |
XDDAUUXKEGNGIY-YBEGLDIGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)




